3-((2-chlorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole
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Description
The description of a compound typically includes its IUPAC name, common name (if any), and its class or family of compounds. It may also include its uses or applications, if known.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or from simpler compounds. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. It could involve techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.Safety And Hazards
This involves studying the toxicity of the compound, its effects on the human body and the environment, and precautions to be taken while handling it.
Future Directions
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I hope this general approach helps you in your study of the compound. If you have any specific questions about any of these areas, feel free to ask!
properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5OS/c1-4-23-11-14(17(22-23)25-6-3)16-20-21-18(24(16)5-2)26-12-13-9-7-8-10-15(13)19/h7-11H,4-6,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVPVTMNRBGRBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SCC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-chlorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole |
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